3-Bromo-5-cyanobenzene-1-sulfonamide
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Overview
Description
3-Bromo-5-cyanobenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of research and industry. It has a molecular formula of C7H5BrN2O2S .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-cyanobenzene-1-sulfonamide is represented by the InChI code1S/C7H5BrN2O2S/c8-6-1-5 (4-9)2-7 (3-6)13 (10,11)12/h1-3H, (H2,10,11,12)
. The molecular weight of this compound is 261.1 . Physical And Chemical Properties Analysis
3-Bromo-5-cyanobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 200-201°C .Scientific Research Applications
Catalysis and Synthesis
3-Bromo-5-cyanobenzene-1-sulfonamide and related N-bromo sulfonamide reagents have been reported to catalyze various organic reactions. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, demonstrating the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Another study presented the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines, highlighting the solvent-free conditions and good to excellent yields (Ghorbani‐Vaghei et al., 2015).
Medicinal Chemistry
The compound and its derivatives have been explored in the field of medicinal chemistry as well. Notably, certain halogenated sulfonamides, including brominated derivatives, have been synthesized and tested as inhibitors of tumor-associated isozyme carbonic anhydrase IX, revealing their potential as antitumor agents (Ilies et al., 2003). Additionally, sulfonamides bearing the 1,4-benzodioxin ring were synthesized and evaluated for their antibacterial potential and as therapeutic agents for inflammatory ailments, showcasing their broad spectrum of bioactivity (Abbasi et al., 2017).
Biochemical Studies
In biochemical studies, bromination of benzenesulfonamide led to the observation of enhanced anticholinesterase, α-glucosidase inhibitory, and antioxidant activities, suggesting the modification of sulfonamide structures could lead to increased biological activity (Mahnashi et al., 2022). This underscores the significance of structural modifications in enhancing the medicinal properties of sulfonamide derivatives.
Mechanism of Action
While the specific mechanism of action for 3-Bromo-5-cyanobenzene-1-sulfonamide is not well documented, sulfonamides in general are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-cyanobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSIXTXUAQSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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